molecular formula C16H14Cl4N2O B11991470 3-Chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide

3-Chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide

Cat. No.: B11991470
M. Wt: 392.1 g/mol
InChI Key: GIDNJRRNEIMQDO-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl4N2O. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a benzamide group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide typically involves the reaction of 3-toluidine with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with trichloroacetyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-Chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2,2,2-trichloro-1-(3-chloroanilino)ethyl)benzamide
  • 3-Chloro-N-(2,2,2-trichloro-1-(phenylthio)ethyl)benzamide
  • 3-Chloro-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide

Uniqueness

3-Chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of the 3-toluidino group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C16H14Cl4N2O

Molecular Weight

392.1 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl4N2O/c1-10-4-2-7-13(8-10)21-15(16(18,19)20)22-14(23)11-5-3-6-12(17)9-11/h2-9,15,21H,1H3,(H,22,23)

InChI Key

GIDNJRRNEIMQDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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